molecular formula C28H30N2O6 B613617 Dde-Dap(Fmoc)-OH CAS No. 1263046-98-5

Dde-Dap(Fmoc)-OH

Cat. No. B613617
M. Wt: 490,56 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Dde-Dap(Fmoc)-OH is a widely used synthetic organic compound, primarily used in the field of organic chemistry. It is a derivative of the amino acid L-Dap, and is also known as 4-dimethylamino-4-oxobutanoic acid. It is a versatile compound, and is widely used in the synthesis of peptides, polymers, and other organic compounds. In addition, Dde-Dap(Fmoc)-OH has been studied for its potential therapeutic applications.

Scientific Research Applications

  • Synthesis of Peptide Nucleic Acid (PNA) FRET Probes : The design and synthesis of an orthogonally protected PNA building block, Fmoc-PNA-U'-(Dde)-OH, allows post-synthetic attachment of reporter groups to the amino group attached to the 5-position of uracil. This facilitates the construction of PNA FRET probes used in detecting DNA sequences (Oquare & Taylor, 2008).

  • Microwave-Assisted Synthesis of Fluorescein-Labelled Peptides : The development of a methodology for microwave-assisted Fmoc solid-phase synthesis using a carboxyfluorescein-labelled Lys(Dde)-Gly-Wang resin. This approach is efficient for synthesizing several fluorescein-labelled peptides, including O-dimannosylated ones (Kowalczyk, Harris, Dunbar, & Brimble, 2009).

  • Synthesis of Labeled Peptides for Research : Fmoc-Lys(Dde)-OH has been suggested for the synthesis of biotin-labeled peptides. This strategy can be adapted for incorporating various labels into peptides, proving beneficial for studies involving trafficking of peptides, binding studies, and receptor cross-linking (Bibbs et al., 2000).

  • Synthesis and Cellular Uptake of Cell Delivering PNA-Peptide Conjugates : Using Dde/Mmt protected PNA monomers, fully orthogonal to Fmoc chemistry, a flexible strategy was developed for synthesizing PNA-peptide conjugates. These conjugates enable efficient cellular delivery of PNA into cells, useful in cellular studies (Díaz-Mochón et al., 2005).

  • Synthesis of Branched Phosphopeptides : Fmoc-Lys(Dde)-OH was used to introduce a branch point in peptides for increased specificity and affinity with SH2 and SH3 domains. This is crucial in the study of protein-protein interactions and signal transduction (Xu, Zheng, Cowburn, & Bárány, 2004).

  • Synthesis of End N-Ivdde Protected Amino Acid : The synthesis of N-Ivdde protected amino acids like Fmoc-Dap(Ivdde)-OH highlights the versatility of protecting groups in peptide synthesis, which is essential in creating specific peptide structures for research (Zhan-xiong, 2009).

properties

IUPAC Name

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O6/c1-16(25-23(31)12-28(2,3)13-24(25)32)30-22(26(33)34)14-29-27(35)36-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,31H,12-15H2,1-3H3,(H,29,35)(H,33,34)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKWTEXBXUEJRZ-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dde-Dap(Fmoc)-OH

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